molecular formula C7H3ClN2O3 B14366310 2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile CAS No. 93339-28-7

2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile

Cat. No.: B14366310
CAS No.: 93339-28-7
M. Wt: 198.56 g/mol
InChI Key: SQZWYTFFXISJTD-UHFFFAOYSA-N
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Description

2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the nitrofuran class. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medical and industrial applications . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile typically involves the reaction of 5-nitrofuran-2-carbaldehyde with chloroacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include other nitrofuran derivatives such as nitrofurazone, nitrofurantoin, and furazolidone. Compared to these compounds, 2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile exhibits unique properties, such as a different mechanism of action and potential for use against drug-resistant bacterial strains . This uniqueness makes it a valuable candidate for further research and development.

Properties

CAS No.

93339-28-7

Molecular Formula

C7H3ClN2O3

Molecular Weight

198.56 g/mol

IUPAC Name

2-chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile

InChI

InChI=1S/C7H3ClN2O3/c8-5(4-9)3-6-1-2-7(13-6)10(11)12/h1-3H

InChI Key

SQZWYTFFXISJTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C(C#N)Cl

Origin of Product

United States

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